The "d4" notation indicates that four of the hydrogen atoms in the benzene ring have been replaced with deuterium (a stable isotope of hydrogen). This isotopic substitution is a valuable tool in various scientific studies. Deuterium-labeled compounds can be used to track reaction mechanisms, study metabolic pathways in biological systems, and investigate physical properties through techniques like nuclear magnetic resonance (NMR) spectroscopy .
C6H4ClNO2-d4 could be a precursor or intermediate in the synthesis of other deuterated nitroaromatic compounds. Nitroaromatics are a class of organic compounds with a nitro functional group (NO2) attached to an aromatic ring. Deuterated nitroaromatics can be useful in various research fields, including material science, drug discovery, and environmental studies .
The presence of both chlorine (Cl) and nitro (NO2) groups in close proximity on the benzene ring might be of interest for some research areas. Scientists might explore how these functional groups interact with each other electronically, influencing the molecule's reactivity and properties.
4-Chloronitrobenzene-D4 is a deuterated derivative of 4-chloronitrobenzene, with the molecular formula CClDNO and a molecular weight of 161.58 g/mol. This compound is characterized by the presence of four deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the benzene ring. It appears as a pale yellow solid and is primarily utilized in research and analytical applications due to its stable isotope labeling properties .
The synthesis of 4-chloronitrobenzene-D4 can be achieved through several methods:
The primary applications of 4-chloronitrobenzene-D4 include:
Several compounds share structural similarities with 4-chloronitrobenzene-D4. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Chloro-2-nitrobenzene | CHClNO | Different position of nitro group; used in dyes |
1-Chloro-3-nitrobenzene | CHClNO | Isomeric form; distinct reactivity patterns |
1-Chloro-4-nitrophenol | CHClO | Hydroxyl group presence alters reactivity |
2-Chloro-5-nitrophenol | CHClO | Positioning affects biological activity |
Each compound exhibits unique chemical reactivity due to the position of functional groups on the benzene ring, which influences their applications and biological activities significantly. The presence of deuterium in 4-chloronitrobenzene-D4 further differentiates it from these compounds by providing stability for isotopic studies .